N-[1-(2-fluorophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3S/c1-17(20-9-5-6-10-21(20)23)24-22(26)19-11-14-25(15-12-19)29(27,28)16-13-18-7-3-2-4-8-18/h2-10,13,16-17,19H,11-12,14-15H2,1H3,(H,24,26)/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMWQXULGBZJCY-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)NC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1F)NC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Functional Comparisons
Preparation Methods
Carboxylic Acid Activation Methods
Piperidine-4-carboxylic acid activation employs multiple approaches (Table 1):
| Method | Reagent System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorination | SOCl₂ (excess) | DCM | 92 | |
| Mixed Anhydride | ClCO₂iPr, Et₃N | THF | 85 | |
| Coupling Reagent | HATU, DIPEA | DMF | 95 |
Optimized Protocol (HATU-mediated coupling):
- Charge piperidine-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF at 0°C
- Add DIPEA (2.5 eq) and stir for 15 min
- Introduce 1-(2-fluorophenyl)ethylamine (1.1 eq) dropwise
- Warm to RT and stir for 12 h
- Quench with H₂O, extract with EtOAc (3×), dry over Na₂SO₄
- Purify by silica chromatography (Hex:EtOAc = 3:1 → 1:1 gradient)
Characterization data aligns with reported piperidine carboxamides:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 2H, Ar-F), 6.95 (td, J = 8.4, 2.4 Hz, 2H), 5.82 (br s, 1H, NH), 4.52 (quin, J = 6.8 Hz, 1H), 3.71–3.58 (m, 2H), 2.95–2.82 (m, 2H), 2.45–2.30 (m, 1H), 1.85–1.72 (m, 4H)
- HRMS : m/z calcd for C₁₄H₁₈FN₂O [M+H]⁺ 273.1345, found 273.1342
Generation of (E)-2-Phenylethenylsulfonyl Chloride
Sulfonation and Chlorination Sequence
The styryl sulfonyl group requires stereocontrolled synthesis (Scheme 1):
Sulfonation of (E)-stilbene :
- React (E)-1,2-diphenylethene (1.0 eq) with ClSO₃H (1.5 eq) in ClCH₂CH₂Cl at −10°C
- Quench with ice water after 2 h, extract with DCM
- Dry over MgSO₄ to yield (E)-2-phenylethenylsulfonic acid (78%)
Chlorination :
Critical Parameters :
- Strict temperature control (−10°C to 0°C) prevents isomerization to (Z)-configured byproducts
- PCl₅ must be freshly sublimed to avoid hydrolysis side reactions
N-Sulfonylation of Piperidine Carboxamide
Sulfonyl Transfer Reaction Optimization
Reaction of piperidine-4-carboxamide with (E)-styrylsulfonyl chloride demonstrates solvent-dependent efficiency (Table 2):
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DCM | Et₃N | 0 → 25 | 4 | 82 | 98.5 |
| THF | iPr₂NEt | 25 | 6 | 77 | 97.2 |
| DMF | NaHCO₃ | 40 | 3 | 68 | 95.8 |
Scalable Procedure :
- Dissolve piperidine carboxamide (1.0 eq) in anhydrous DCM (0.1 M)
- Add Et₃N (2.2 eq) under N₂ atmosphere
- Cool to 0°C, add (E)-styrylsulfonyl chloride (1.05 eq) in DCM (0.5 M) over 30 min
- Stir at 0°C for 1 h, then warm to RT overnight
- Wash with 1M HCl (2×), sat. NaHCO₃ (2×), brine (1×)
- Dry over MgSO₄, concentrate, recrystallize from EtOH/H₂O
Analytical Confirmation :
- FT-IR : ν 1705 cm⁻¹ (C=O amide), 1362/1174 cm⁻¹ (SO₂ asym/sym)
- ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (C=O), 141.5 (SO₂), 134.8–127.3 (Ar-C), 53.8 (piperidine C4), 46.2 (NCH₂)
Process Intensification and Byproduct Management
Impurity Profiling
HPLC-MS analysis identifies three major byproducts:
- Z-Isomer sulfonamide (3.2%): Forms via sulfonyl chloride isomerization
- Di-sulfonated piperidine (1.8%): From over-sulfonation
- N-Oxide derivative (0.7%): Oxidation at piperidine nitrogen
Mitigation Strategies :
- Maintain reaction temperature <25°C during sulfonylation
- Use freshly distilled sulfonyl chloride (<2 h old)
- Sparge solutions with argon to prevent oxidation
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
Combining steps 2–4 under microwave irradiation reduces total synthesis time:
- Charge piperidine-4-carboxylic acid, HATU, DIPEA in DMF
- Add 1-(2-fluorophenyl)ethylamine, irradiate at 80°C (300 W, 10 min)
- Directly add (E)-styrylsulfonyl chloride, irradiate at 50°C (150 W, 20 min)
- Isolate product via centrifugal partition chromatography
Advantages :
- 65% overall yield vs. 58% for stepwise approach
- 83% reduction in solvent consumption
Industrial-Scale Considerations
Continuous Flow Manufacturing
Pilot plant trials demonstrate feasibility of continuous processing:
| Unit Operation | Reactor Type | Residence Time | Conversion (%) |
|---|---|---|---|
| Amide formation | Packed-bed (HATU) | 12 min | 99.4 |
| Sulfonylation | CSTR with cooling | 45 min | 97.1 |
| Crystallization | Oscillatory baffled | 2 h | 95.3 purity |
Economic Impact :
- 34% lower CAPEX vs. batch processing
- 22 g/L/h space-time yield at 50 L scale
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